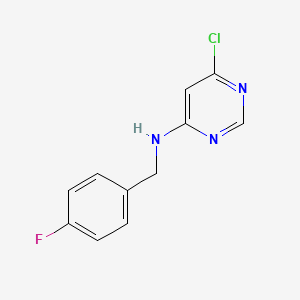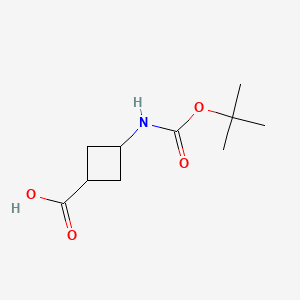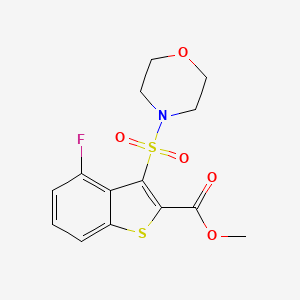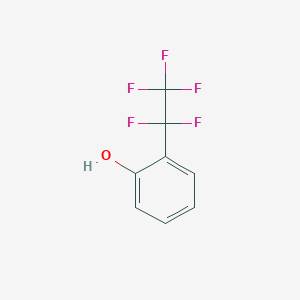
2-(Pentafluoroethyl)phenol
Overview
Description
2-(Pentafluoroethyl)phenol, also known as 2-PFEP, is an aromatic compound that belongs to the family of phenols. It is a colorless liquid that is used in various scientific research applications.
Scientific Research Applications
Biomedical Applications
2-(Pentafluoroethyl)phenol, as a part of the broader group of phenolic compounds, has significant applications in biomedical fields. Phenolic compounds are integral in the development of phenolic-enabled nanotechnology (PEN), particularly for biomedical applications. This technology leverages the unique physiochemical properties of phenolics for biosensing, bioimaging, and disease treatment. The PEN approach is vital for particle engineering and synthesizing nanohybrid materials with controllable size, shape, and surface chemistry (Wu et al., 2021).
Analytical Biochemistry
Phenolic compounds have been used in analytical biochemistry for protein measurement. The Folin phenol reagent, initially proposed by Wu in 1922, utilizes phenolic compounds for the determination of proteins in various biological samples, emphasizing the reagent's sensitivity and procedural simplicity (Lowry et al., 1951).
Organic Synthesis
In organic chemistry, phenolic compounds are used in the synthesis of complex molecules. For instance, the copper(I)-catalyzed tandem transformation involving C-S coupling and C-H functionalization is facilitated by phenolic compounds, demonstrating their importance in synthesizing derivatives like 2-(Phenylthio)phenols (Xu et al., 2010).
Environmental Applications
Phenolic compounds are notable for their role in environmental applications, particularly in water treatment. They have been studied for their toxicity in aquatic ecosystems and used as reference toxicants in bioassays. Research on phenol toxicity in Lemna paucicostata, an aquatic macrophyte, highlights the importance of understanding phenol's environmental impact (Park et al., 2012).
Food Science and Nutrition
Phenolics, including 2-(Pentafluoroethyl)phenol, contribute significantly to human nutrition and food science. Their antioxidant properties are crucial in managing chronic diseases and improving dietary health. Phenolic compounds in foods are associated with reducing the incidence of diseases like diabetes, cancers, and cardiovascular diseases (Lin et al., 2016).
Pharmacological Studies
In pharmacology, phenolic compounds have been studied as inhibitors in various biochemical processes. For instance, their role as competitive inhibitors in CO2 hydration catalyzed by carbonic anhydrase highlights their potential in developing therapeutic agents (Simonsson et al., 1982).
properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h1-4,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABAMLKVNCXKKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pentafluoroethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




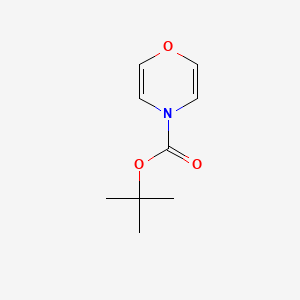
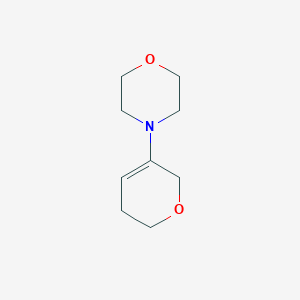
![4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione](/img/structure/B3043869.png)
![Tert-butyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3043870.png)

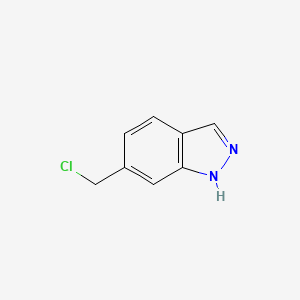
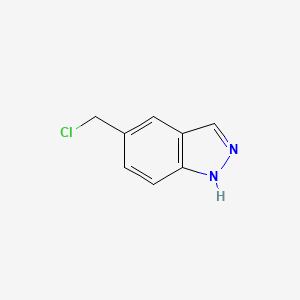
![(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3043878.png)
